molecular formula C21H28O4 B117921 21-Deoxycortisone CAS No. 1882-82-2


Cat. No. B117921
CAS RN: 1882-82-2
M. Wt: 344.4 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.


21-Deoxycortisone, also known as 21-desoxycortisone, 11-keto-17α-hydroxyprogesterone, or 17α-hydroxypregn-4-ene-3,11,20-trione, is a naturally occurring, endogenous steroid and minor intermediate and metabolite in corticosteroid metabolism . It is a corticosteroid metabolite of 11-keto progesterone and serves as a marker for congenital adrenal hyperplasia, an autosomal recessive disorder, indicated by 21-hydroxylase deficiency .

Synthesis Analysis

21-Deoxycortisone is formed from 11-keto progesterone by the cytochrome P450 (CYP) isoform CYP17A1, but can also be produced via oxidation of 21-deoxycortisol . The deficiency of the 21-hydroxylase enzyme leads to excess of 17α-hydroxyprogesterone, a 21-carbon (C 21) steroid .

Molecular Structure Analysis

The molecular formula of 21-Deoxycortisone is C21H28O4. It has an average mass of 344.445 Da and a monoisotopic mass of 344.198761 Da .

Chemical Reactions Analysis

The utility of two reactions, derivatization by Girard’s reagents and 1,1-carbonyldiimidazole (CDI), for improving ion mobility separation of steroid hormone isomers has been explored . These reactions are structurally selective in that they target carbonyl and hydroxyl groups, respectively, which are found in all naturally occurring steroids .

Physical And Chemical Properties Analysis

21-Deoxycortisone has a density of 1.2±0.1 g/cm3, a boiling point of 524.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.1 mmHg at 25°C . It has a molar refractivity of 92.6±0.4 cm3, and a molar volume of 283.0±5.0 cm3 .

Scientific Research Applications

Detection and Diagnosis in Congenital Adrenal Hyperplasia

21-deoxycortisol (21-DF) plays a crucial role in the detection and diagnosis of congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency. Advanced methods like radioimmunoassay have been developed for the plasma measurement of 21-DF, enabling the diagnosis of classical and non-classical forms of CAH in various age groups including newborns, children, and adults. Elevated levels of 21-DF are indicative of 21-hydroxylase deficiency, making it a sensitive marker for this condition (Fiet et al., 1994); (Fiet et al., 1989).

Urinary Metabolites in Neonates with 21-Hydroxylase Deficiency

Urinary metabolites of 21-deoxycortisone, derived from its 11oxo form, are important markers of intra-adrenal overproduction of 17-hydroxyprogesterone in neonates with 21-hydroxylase deficiency. The identification of these metabolites enhances the diagnosis and understanding of steroid metabolism in neonates (Christakoudi et al., 2013).

Biotransformation for Pharmaceutical Use

21-deoxycortisol (21-DF) serves as a key intermediate in the manufacture of pharmaceutical glucocorticoids. Research has focused on establishing whole-cell biocatalysts for the transformation of 17-hydroxyprogesterone to 21-DF, improving the efficiency and specificity of this process. This research has significant implications for the pharmaceutical industry in the production of glucocorticoids (Xiong et al., 2017).

Plasma Assays for Diagnosis in CAH

Development of plasma assays using specific antisera to 21-deoxycortisol and related compounds provides a rapid means for diagnosing specific enzyme deficiencies in patients with congenital adrenal hyperplasia (CAH). These assays help in identifying elevated levels of metabolites like 21-deoxycortisol and 21-deoxycortisone, essential for accurate diagnosis and treatment of CAH (Fukushima et al., 1979).

Interference in Cortisol Assay Methods

21-deoxycortisol can interfere with cortisol assay methods, which is important for understanding and interpreting lab results. Studies have shown that 21-deoxycortisol may give falsely elevated values of plasma “cortisol” when measured by certain assay methods, highlighting the need for accurate differentiation between these compounds in clinical settings (Cook et al., 1973).

Safety And Hazards

21-Deoxycortisone can cause serious eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, including chemical impermeable gloves, is advised .



Source PubChem
Description Data deposited in or computed by PubChem


Source PubChem
Description Data deposited in or computed by PubChem

InChI Key

Source PubChem
Description Data deposited in or computed by PubChem

Canonical SMILES

Source PubChem
Description Data deposited in or computed by PubChem

Isomeric SMILES

Source PubChem
Description Data deposited in or computed by PubChem

Molecular Formula

Source PubChem
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

Record name 21-Deoxycortisone
Source EPA DSSTox
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
Description Data deposited in or computed by PubChem

Product Name



Record name 21-Deoxycortisone
Source CAS Common Chemistry
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-Deoxycortisone
Source ChemIDplus
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1882-82-2
Source DTP/NCI
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 21-Deoxycortisone
Source EPA DSSTox
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-α-hydroxypregn-4-ene-3,11,20-trione
Source European Chemicals Agency (ECHA)
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency,". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Source FDA Global Substance Registration System (GSRS)
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (, both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 2
Reactant of Route 3
Reactant of Route 4
Reactant of Route 5
Reactant of Route 6


For This Compound
L Barnard, R Gent, D Van Rooyen, AC Swart - The Journal of Steroid …, 2017 - Elsevier
… This study shows the biosynthesis of C11-oxy C 21 steroids, 21-deoxycortisol and 21-deoxycortisone, and their metabolism by steroidogenic enzymes in the backdoor pathway yielding …
Number of citations: 32
R Dey, V Langer, P Roychowdhury… - … Section C: Crystal …, 2005 -
The title compound, C21H28O4, a synthetic glucocorticoid, crystallizes with a single molecule in the asymmetric unit. Ring A is almost in a half-chair conformation, rings B and C are …
Number of citations: 7
DK Fukushima, T Nishina, RHK Wu… - Clinical …, 1979 - Wiley Online Library
… Untreated patients with 21-hydroxylase deficiency had elevated levels of 2 1-deoxycortisol, 21 -deoxycortisone and 17-hydroxyprogesterone. One of the untreated patients with 21-…
Number of citations: 25
S Christakoudi, DA Cowan, NF Taylor - Steroids, 2013 - Elsevier
… Parallels were found between the metabolism of 21-deoxycortisone and cortisone. The … We conclude that further oxygenated metabolites of 21-deoxycortisone have potential as more …
Number of citations: 15
T du Toit, MA Stander, AC Swart - Journal of Chromatography B, 2018 - Elsevier
… reported that 11-hydroxyprogesterone (11OHPROG) and 21-deoxycortisol (21-dF), both produced in 21OHD are, together with 11keto-progesterone (11KPROG) and 21-deoxycortisone…
Number of citations: 25
J Winter, VD Bokkenheuser, L Ponticorvo - Journal of Biological Chemistry, 1979 - Elsevier
… 21-deoxycortisone 21-deoxycortisol tetrahydro-21-deoxycorticosterone (THBlDOHB) tetrahydro-21-deoxycortisone (… TH-cortisone 21-Deoxycortisone TH-21-deoxycortisone TH-cortisol …
Number of citations: 43
DK FUKUSHIMA, HL BRADLOW… - The Journal of …, 1959 -
… Earlier, 3a;,17a!-dirrydroxypregnane-ll,20-dione (V) was shown to be a metabolite of 21-deoxycortisone (0.4 per cent yield) (17), and the 11-hydroxy analogue II was isolated in about 3-…
Number of citations: 23
T du Toit, D van Rooyen, MA Stander, SL Atkin… - … of Chromatography B, 2020 - Elsevier
… ; DHEA, epiallopregnanolone and 5α-androstan-11β-ol-3,17-dione (11OH5αDIONE); 11OHA4 and 5α-pregnan-17α-diol-3,11,20-trione (11KPdione); 3αDIOL and 21-deoxycortisone (21…
Number of citations: 9
M Weiss, I McCance - Comparative Biochemistry and Physiology Part B …, 1974 - Elsevier
… and rabbit adrenals infused with SH 21-deoxycortisone in vivo. 2. … Possum adrenal tissue incubated with SH 21-deoxycortisone … from mixtures than from SH 21-deoxycortisone alone. 6. …
Number of citations: 6
J Fiet, JM Villette, H Galons, P Boudou… - Annals of clinical …, 1994 -
21-deoxycortisol (21-DF) is a steroid of strictly adrenal origin formed by the 11-hydroxylation of 17-hydroxyprogesterone. This metabolic pathway is minor in normal subjects, in whom …
Number of citations: 44

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.